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molecular formula C8H6Cl2N2 B045833 2,5-Dichloro-4,6-dimethylnicotinonitrile CAS No. 91591-63-8

2,5-Dichloro-4,6-dimethylnicotinonitrile

Cat. No. B045833
M. Wt: 201.05 g/mol
InChI Key: UCGWYTUBYASPFG-UHFFFAOYSA-N
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Patent
US09260441B2

Procedure details

A mixture of 2,5-dichloro-4,6-dimethylnicotinonitrile (200 mg, 0.995 mmol), K2CO3 (275 mg, 1.990 mmol) and piperazine (5141 mg, 59.7 mmol) was heated under microwave heating at 120° C. for 15 minutes. After cooling to room temperature the mixture was partitioned between 1N HCl and DCM. The layers were separated and the aqueous layer was extracted once with DCM, basified with NaOH (4N) and extracted with DCM (4×). The combined organic layers were dried (sodium sulfate) and concentrated under reduced pressure to give 231 mg of a solid (0.922 mmol, yield 93%) MS (multi-mode) m/z=251.2 [M+1]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
5141 mg
Type
reactant
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([CH3:10])[C:7]([Cl:11])=[C:6]([CH3:12])[C:3]=1[C:4]#[N:5].C([O-])([O-])=O.[K+].[K+].[NH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[Cl:11][C:7]1[C:6]([CH3:12])=[C:3]([C:4]#[N:5])[C:2]([N:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)=[N:9][C:8]=1[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C#N)C(=C(C(=N1)C)Cl)C
Name
Quantity
275 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5141 mg
Type
reactant
Smiles
N1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under microwave
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between 1N HCl and DCM
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1C)N1CCNCC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.922 mmol
AMOUNT: MASS 231 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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